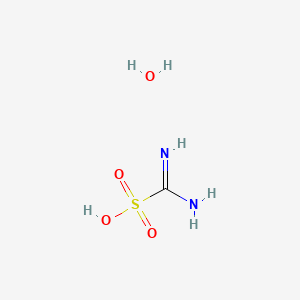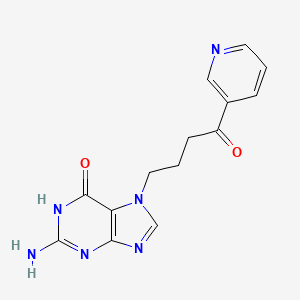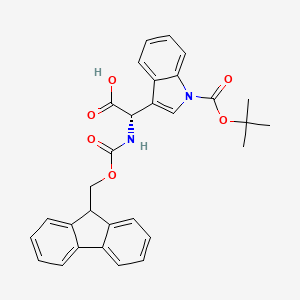![molecular formula C16H12ClN3O B11832398 Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro- CAS No. 60420-43-1](/img/structure/B11832398.png)
Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a quinazolinone core with an imidazo ring, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of anthranilamide (2-aminobenzamide) and 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid . The reaction is carried out in an aqueous medium at room temperature, making it an environmentally friendly approach.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo. For example, halogenation with chlorine or bromine can introduce additional halogen atoms into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its potential use in the development of new materials with unique optical properties is being explored.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one include other quinazolinone derivatives such as:
2-(2′-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its use as a fluorescent probe.
4,6,7-Trisubstituted quinazoline derivatives: Studied for their antitumor activities.
Thiazoloquinazoline derivatives: Evaluated for their antifungal and antioxidant properties.
What sets 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one apart is its unique imidazo ring fused to the quinazolinone core, which may confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
60420-43-1 |
|---|---|
Formule moléculaire |
C16H12ClN3O |
Poids moléculaire |
297.74 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C16H12ClN3O/c17-11-5-7-12(8-6-11)19-9-10-20-15(21)13-3-1-2-4-14(13)18-16(19)20/h1-8H,9-10H2 |
Clé InChI |
WRVOROAONCSBTG-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=O)C3=CC=CC=C3N=C2N1C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832334.png)

![6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11832353.png)

![benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)


![4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-6-(2-(methoxymethoxy)phenyl)pyridazin-3-amine](/img/structure/B11832381.png)
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11832387.png)
![Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11832392.png)
![1-tert-Butyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate](/img/structure/B11832403.png)

